molecular formula CH3BBrClO B14662904 Methoxybromochloroborane CAS No. 38481-11-7

Methoxybromochloroborane

Cat. No.: B14662904
CAS No.: 38481-11-7
M. Wt: 157.20 g/mol
InChI Key: MXHPFMIZMKMDEW-UHFFFAOYSA-N
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Description

Methoxybromochloroborane is a unique organoboron compound characterized by the presence of methoxy, bromo, and chloro substituents attached to a boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxybromochloroborane can be synthesized through a series of reactions involving the substitution of hydrogen atoms on borane with methoxy, bromo, and chloro groups. One common method involves the reaction of borane with methanol, bromine, and chlorine under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where borane is reacted with methanol, bromine, and chlorine in a stepwise manner. The process is carefully monitored to ensure the purity and yield of the final product. Advanced purification techniques such as distillation and crystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Methoxybromochloroborane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert this compound to simpler boron compounds.

    Substitution: The methoxy, bromo, and chloro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: Boronic acids and borates.

    Reduction: Simpler boron compounds such as boranes.

    Substitution: Various organoboron compounds with different functional groups.

Scientific Research Applications

Methoxybromochloroborane has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment and other diseases.

    Industry: this compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of methoxybromochloroborane involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating the formation of new bonds by accepting electron pairs from other molecules. This property makes it a valuable catalyst in many chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Methoxybromochloroborane can be compared with other organoboron compounds such as:

    Methoxyborane: Lacks the bromo and chloro substituents, making it less reactive.

    Bromochloroborane: Does not have the methoxy group, resulting in different reactivity and applications.

    Chloroborane: A simpler compound with fewer functional groups, leading to limited applications.

Uniqueness: this compound’s combination of methoxy, bromo, and chloro groups makes it highly versatile and reactive, distinguishing it from other organoboron compounds. Its unique structure allows for a wide range of chemical reactions and applications in various fields.

Properties

CAS No.

38481-11-7

Molecular Formula

CH3BBrClO

Molecular Weight

157.20 g/mol

IUPAC Name

bromo-chloro-methoxyborane

InChI

InChI=1S/CH3BBrClO/c1-5-2(3)4/h1H3

InChI Key

MXHPFMIZMKMDEW-UHFFFAOYSA-N

Canonical SMILES

B(OC)(Cl)Br

Origin of Product

United States

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